REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:7])[CH2:3][C:4](=[O:6])[CH3:5].O.[N+:9]([CH:12]([CH:15]=O)[CH:13]=O)([O-:11])=[O:10].[Na].[OH-].[Na+]>C(O)C.O>[CH:2]([C:3]1[CH:15]=[C:12]([N+:9]([O-:11])=[O:10])[CH:13]=[CH:5][C:4]=1[OH:6])([CH3:7])[CH3:1] |f:1.2.3,4.5,^1:16|
|
Name
|
|
Quantity
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4.85 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)C
|
Name
|
|
Quantity
|
7.61 g
|
Type
|
reactant
|
Smiles
|
O.[N+](=O)([O-])C(C=O)C=O.[Na]
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
solvent was removed under reduced pressure
|
Type
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ADDITION
|
Details
|
The residue was diluted with water
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Type
|
EXTRACTION
|
Details
|
neutralized, then extracted with ethyl acetate
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography with silica eluting with 15% ethyl acetate in hexanes
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |